Tau Peptide (268-282)

CAS No.:

Cat. No.: VC16627050

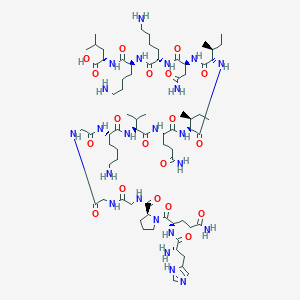

Molecular Formula: C72H125N23O19

Molecular Weight: 1616.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C72H125N23O19 |

|---|---|

| Molecular Weight | 1616.9 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C72H125N23O19/c1-9-40(7)59(69(110)90-49(32-54(79)98)66(107)87-45(19-12-15-27-74)62(103)86-46(20-13-16-28-75)63(104)91-50(72(113)114)30-38(3)4)94-70(111)60(41(8)10-2)93-65(106)47(22-24-52(77)96)88-68(109)58(39(5)6)92-64(105)44(18-11-14-26-73)85-57(101)36-82-55(99)34-81-56(100)35-83-67(108)51-21-17-29-95(51)71(112)48(23-25-53(78)97)89-61(102)43(76)31-42-33-80-37-84-42/h33,37-41,43-51,58-60H,9-32,34-36,73-76H2,1-8H3,(H2,77,96)(H2,78,97)(H2,79,98)(H,80,84)(H,81,100)(H,82,99)(H,83,108)(H,85,101)(H,86,103)(H,87,107)(H,88,109)(H,89,102)(H,90,110)(H,91,104)(H,92,105)(H,93,106)(H,94,111)(H,113,114)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-,59-,60-/m0/s1 |

| Standard InChI Key | PQHYJPIEQHKUJE-WEXMMCIPSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N |

| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N |

Introduction

Structural Characteristics of Tau Peptide (268-282)

Tau Peptide (268-282) corresponds to the amino acid sequence VQIINKAKLDLSNVH within the full-length tau protein (441 residues in the longest isoform). Its molecular formula is , with a molecular weight of 1,730.9 g/mol when stabilized as a trifluoroacetate salt. The peptide’s secondary structure is predominantly random coil under physiological conditions, but phosphorylation at specific residues (e.g., serine or threonine) induces β-sheet conformations that promote self-association .

Table 1: Molecular and Structural Properties

| Property | Detail |

|---|---|

| Sequence | VQIINKAKLDLSNVH |

| Molecular Formula | |

| Molecular Weight | 1,730.9 g/mol |

| Post-Translational Modifications | Phosphorylation (Ser-262, Thr-231), acetylation |

| Aggregation Propensity | High in phosphorylated states |

The peptide’s C-terminal location places it near critical phosphorylation sites implicated in tau’s pathological aggregation. For instance, serine-262 and serine-356—located within the soluble tau aggregate (STA) core (residues 258–368)—are phosphorylated early in AD and drive prefibrillar tau assembly . These modifications reduce tau’s affinity for microtubules and enhance its propensity to form toxic oligomers .

Research Applications in Neurodegenerative Disease

Mechanistic Studies of Tau Aggregation

Tau Peptide (268-282) is widely used to model early-stage tau aggregation. In vitro experiments show that phosphorylated forms of the peptide self-assemble into oligomers within hours, whereas non-phosphorylated variants remain monomeric . These oligomers impair synaptic transmission in mouse hippocampal slices, reducing long-term potentiation (LTP) by 40–60% . Such findings underscore the peptide’s utility in recapitulating tau’s toxic gain-of-function phenotype in AD.

Therapeutic Target Validation

The peptide serves as a substrate for testing aggregation inhibitors. For example, methylthioninium chloride (methylene blue) reduces Tau Peptide (268-282) oligomerization by 70% at 10 μM concentrations, as measured by thioflavin-T fluorescence. Structure-activity relationship (SAR) studies further identify critical residues for inhibitor binding, such as lysine-274 and histidine-282, which stabilize the peptide’s β-sheet core.

Table 2: Inhibition Studies Using Modified Tau Peptides

| Inhibitor | Target Residue | Efficacy (% Reduction in Aggregation) |

|---|---|---|

| Methylene Blue | Lys-274, His-282 | 70% |

| Epigallocatechin Gallate | Ser-262, Ser-356 | 55% |

| Anle138b | Hydrophobic Core | 65% |

Experimental Models and Functional Insights

Tau Peptide (268-282) has been employed in diverse experimental systems:

-

Hippocampal Slice Electrophysiology: Application of phosphorylated Tau Peptide (268-282) (1 μM) increases neuronal excitability by 30% and reduces gamma-frequency oscillations, mimicking network hyperexcitability in early AD .

-

Transgenic Mice: Intrahippocampal injection of the peptide accelerates NFT formation in PS19 mice (expressing human P301S tau) within 4 weeks, compared to 12 weeks in controls.

-

Cell-Free Systems: Nuclear magnetic resonance (NMR) spectroscopy reveals that the peptide’s N-terminal (residues 268–275) adopts a β-strand conformation upon phosphorylation, facilitating cross-interaction with other tau molecules.

Comparative Analysis with Other Tau Fragments

Tau Peptide (268-282) is distinct from other tau fragments in its aggregation kinetics and pathological contributions. For instance:

-

Tau Peptide (258–368): This larger fragment forms the STA core and is detectable in Tris-buffered saline extracts of AD brains . It aggregates more slowly than Tau Peptide (268-282) but produces larger fibrils.

-

Amyloid-β (1–42): Unlike Tau Peptide (268-282), amyloid-β aggregates independently of phosphorylation and primarily localizes to extracellular plaques .

Therapeutic Implications and Future Directions

Targeting Tau Peptide (268-282) phosphorylation sites offers a promising therapeutic strategy. Passive immunization with p-tau 262 antibodies reduces pre-NFT burden by 50% in transgenic mice, with no cross-reactivity to physiological tau . Small-molecule kinase inhibitors against CAMK2 and BRSK2 are in preclinical development, showing efficacy in reducing tau phosphorylation in vivo .

Future research should address:

-

The isoform-specific roles of Tau Peptide (268-282) in tauopathies.

-

The structural determinants of its interactions with microtubules and other proteins.

-

The development of blood-brain barrier-penetrant inhibitors targeting its aggregation-prone regions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume